N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide
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Overview
Description
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide typically involves the reaction of 4-(4-bromophenyl)-thiazol-2-amine with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to increase efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Azides, thiocyanates, or other substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiproliferative activities.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it is believed to inhibit the biosynthesis of bacterial lipids, thereby disrupting the bacterial cell membrane . For its anticancer activity, the compound may interfere with the cell cycle and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- 4-(4-bromophenyl)-thiazol-2-amine derivatives
Uniqueness
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide stands out due to its unique combination of a thiazole ring and a dimethoxybenzamide moiety. This structure imparts specific biological activities that may not be present in other similar compounds. For example, the presence of the dimethoxy groups can enhance its solubility and bioavailability, making it a more effective therapeutic agent .
Properties
Molecular Formula |
C18H15BrN2O3S |
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Molecular Weight |
419.3 g/mol |
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C18H15BrN2O3S/c1-23-13-7-8-14(16(9-13)24-2)17(22)21-18-20-15(10-25-18)11-3-5-12(19)6-4-11/h3-10H,1-2H3,(H,20,21,22) |
InChI Key |
VTYPWNLTRNXJNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br)OC |
Origin of Product |
United States |
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